molecular formula C29H14O6 B1591041 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- CAS No. 135876-30-1

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-

Cat. No. B1591041
M. Wt: 458.4 g/mol
InChI Key: FMACFWAQBPYRFO-UHFFFAOYSA-N
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Description

1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. It is often used as a thickener, emulsifier, and stabilizer .


Synthesis Analysis

The compound was synthesized using a three-step synthetic procedure starting from the nitro-displacement reaction of 4-nitrophthalonitrile with 9,9-bis (4-hydroxyphenyl)fluorene, in dry N,N-dimethylformamide (DMF), in the presence of potassium carbonate, at room temperature, followed by alkaline hydrolysis of the tetranitrile intermediate and dehydration with acetic anhydride of the resulting tetracarboxylic acid .


Molecular Structure Analysis

The molecular formula of the compound is C29H14O6 . Its molecular weight is 458.4 , and its exact mass is 458.07903816 .


Chemical Reactions Analysis

The synthesis of this compound involves a nitro-displacement reaction, alkaline hydrolysis, and dehydration . More detailed information about its chemical reactions is not available in the search results.


Physical And Chemical Properties Analysis

The compound appears as a white powder . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Charge Separation and Metal Coordination

Research on N-heterocyclic carbenes (NHCs) and their interaction with metal centers highlights the significance of charge-separated species in creating heterobimetallic complexes. These studies demonstrate the potential of related compounds in facilitating charge separation and stabilizing unusual coordination environments around metal centers, which can be crucial in catalysis and material science applications (Hill et al., 2011).

Photophysical Properties

Compounds featuring fluorene units or related bicyclic structures have been explored for their photochromic and fluorescence switching properties. These findings suggest applications in developing photoresponsive materials, which could be useful in creating advanced optical storage devices, sensors, and materials for photonics technology (Taguchi et al., 2011).

Electronic and Optical Materials

Fluorene-based conjugated poly(arylene ethynylene)s have been synthesized and characterized for their electro-optical properties, highlighting their potential in creating high-performance semiconducting polymers. Such materials are promising for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells (Palai et al., 2014).

Catalysis

Research on N-heterocyclic carbene-induced ring-opening polymerization demonstrates the catalytic capabilities of such compounds in synthesizing well-defined polymeric materials. This suggests potential applications in polymer synthesis and engineering, where controlled polymerization techniques are crucial (Raynaud et al., 2010).

Sensing and Detection

Studies on fluorene derivatives with two-photon absorption (2PA) properties and sensitivity to metal ions, such as Zn2+, indicate their potential as advanced sensing probes. These materials can be applied in two-photon fluorescence microscopy and sensing, offering a powerful tool for biological imaging and detection of metal ions in complex environments (Belfield et al., 2010).

properties

IUPAC Name

5-[9-(1,3-dioxo-2-benzofuran-5-yl)fluoren-9-yl]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H14O6/c30-25-19-11-9-15(13-21(19)27(32)34-25)29(16-10-12-20-22(14-16)28(33)35-26(20)31)23-7-3-1-5-17(23)18-6-2-4-8-24(18)29/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMACFWAQBPYRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)C(=O)OC5=O)C6=CC7=C(C=C6)C(=O)OC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567401
Record name 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-

CAS RN

135876-30-1
Record name 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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